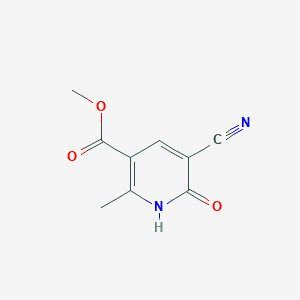

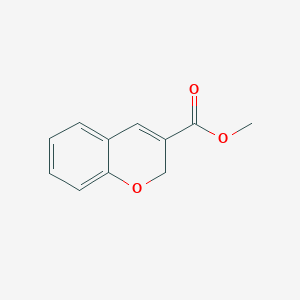

methyl 2H-chromene-3-carboxylate

Übersicht

Beschreibung

Methyl 2H-chromene-3-carboxylate is a derivative of 2H-chromenes, which are 2H-1-benzopyran derivatives known for their broad spectrum of biological activities. These compounds are significant due to their presence in various medicines, natural products, and materials with unique photophysical properties . The methyl ester group in methyl 2H-chromene-3-carboxylate modifies the compound's physical and chemical properties, potentially leading to different biological activities or applications in material science.

Synthesis Analysis

The synthesis of methyl 2H-chromene-3-carboxylate and its derivatives has been explored through various methods. One approach involves the catalytic synthesis of 2H-chromenes, which includes (transition) metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organocatalysis . Another method includes the synthesis of methyl 2H-chromene-3-carboxylate derivatives through a click chemistry approach, utilizing Cu(I) catalysis for 1,3 dipolar cycloaddition reactions . Additionally, a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been employed for the synthesis of 2H-chromene-3-carboxylic acids, which can be further derivatized .

Molecular Structure Analysis

The molecular structure of methyl 2H-chromene-3-carboxylate derivatives has been established using various spectroscopic methods, including IR, NMR, and mass spectrometry . X-ray crystallography has also been used to confirm the molecular structure of related compounds, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

Methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, leading to the formation of different derivatives. For instance, the compound has been used as a precursor for the synthesis of novel azo group fused 2H-chromene derivatives via Knoevenagel condensation and nucleophilic addition reactions . Additionally, the Vilsmeier reagent has been utilized to synthesize methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, which can further react in condensation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2H-chromene-3-carboxylate derivatives have been studied using experimental techniques and computational methods. Density functional theory (DFT) calculations have been performed to predict molecular geometry, vibrational frequencies, NMR chemical shifts, and thermodynamic properties, which show good agreement with experimental data . The antioxidant properties of these compounds have also been evaluated using various radical scavenging methods .

Relevant Case Studies

Several case studies highlight the potential applications of methyl 2H-chromene-3-carboxylate derivatives. For example, the antibacterial and antifungal activities of these compounds have been evaluated, with some derivatives showing good activity against specific bacterial and fungal strains . The antioxidant activities of novel azo group fused derivatives have also been studied, indicating their potential use as antioxidants . These case studies demonstrate the versatility of methyl 2H-chromene-3-carboxylate derivatives in various biological and chemical contexts.

Wissenschaftliche Forschungsanwendungen

-

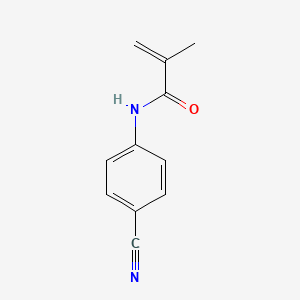

Free Radical Photopolymerization

- Field : Materials Science

- Application : Methyl 2-oxo-2H-chromene-3-carboxylate derivatives have been used in the synthesis of keto-coumarin (KC) derivatives, which are used as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates upon visible light exposure using a LED @405nm .

- Method : The addition of Iodonium salt (Iod), amine [ethyl dimethylaminobenzoate (EDB) or N-phenylglycine (NPG)] and Iod/NPG couple in the photocurable resins have been carried out in order to prove their influences on the improvement on the photoinitiating abilities of keto-coumarins .

- Results : The study found that reduction of the aromaticity on methyl 2-oxo-2H-chromene-3-carboxylate derivatives can be greatly beneficial for the solubility of the photosensitizers in resins, especially in acrylic resins .

-

Synthesis of 2H-chromenes

- Field : Organic & Biomolecular Chemistry

- Application : 2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .

- Method : Two major synthetic strategies have been developed towards such compounds .

- Results : This field has seen recent advances, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

-

Antiviral and Antitumor Activities

- Field : Medicinal Chemistry

- Application : Compounds that possess the 2H-chromene group show a variety of activities, including antiviral and anti-tumor .

- Method : The specific methods of application or experimental procedures would depend on the specific antiviral or anti-tumor study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Antimicrobial and Fungicidal Activities

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have antimicrobial and fungicidal activities .

- Method : The specific methods of application or experimental procedures would depend on the specific antimicrobial or fungicidal study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Insecticidal Agents and Activator of Potassium Channels Effects

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have insecticidal effects and can act as activators of potassium channels .

- Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study or potassium channel activation study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Anticancer, Anticonvulsant, Antimicrobial, Anticholinesterase, Antituberculosis, and Antidiabetic Activities

- Field : Medicinal Chemistry

- Application : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Design and Synthesis of Novel Derivatives

- Field : Medicinal Chemistry

- Application : The design and synthesis of novel 2,2-dimethylchromene derivatives have been explored .

- Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Anti-HIV Activities

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have anti-HIV effects .

- Method : The specific methods of application or experimental procedures would depend on the specific anti-HIV study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Anti-Bacterial/Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have anti-bacterial/antimicrobial effects .

- Method : The specific methods of application or experimental procedures would depend on the specific anti-bacterial/antimicrobial study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Fungicidal Activities

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have fungicidal effects .

- Method : The specific methods of application or experimental procedures would depend on the specific fungicidal study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Insecticidal Agents

- Field : Medicinal Chemistry

- Application : 2H-chromenes have been found to have insecticidal effects .

- Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

-

Activator of Potassium Channels Effects

- Field : Medicinal Chemistry

- Application : 2H-chromenes can act as activators of potassium channels .

- Method : The specific methods of application or experimental procedures would depend on the specific potassium channel activation study being conducted .

- Results : The results or outcomes obtained would also depend on the specific study .

Eigenschaften

IUPAC Name |

methyl 2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSWGZOTQUTIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363089 | |

| Record name | methyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2H-chromene-3-carboxylate | |

CAS RN |

36044-49-2 | |

| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

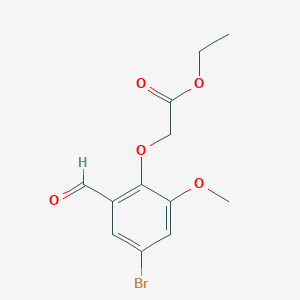

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)